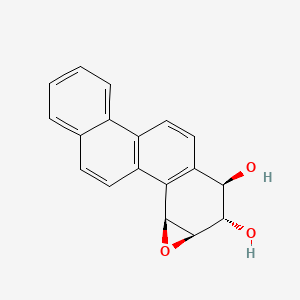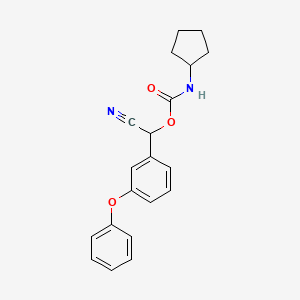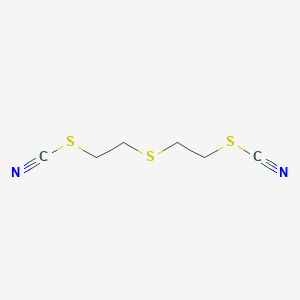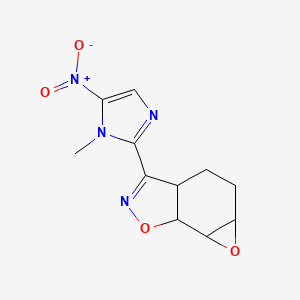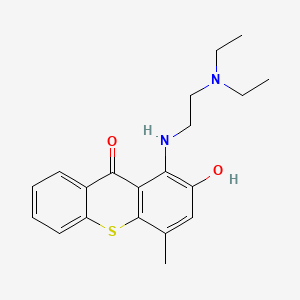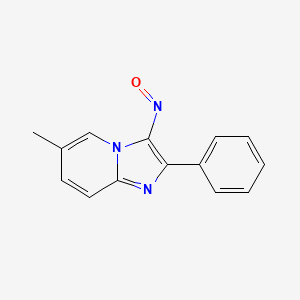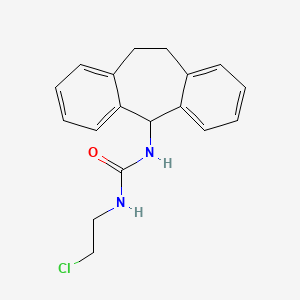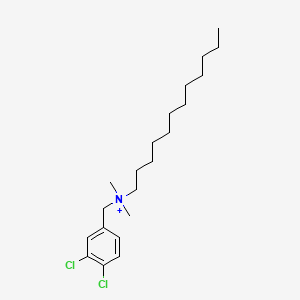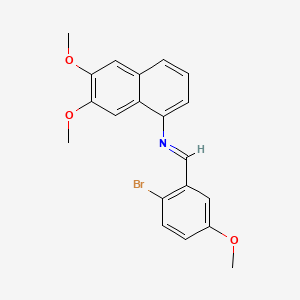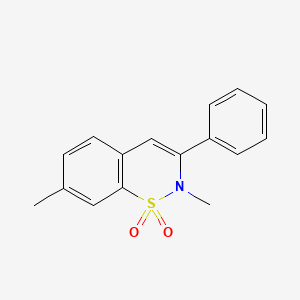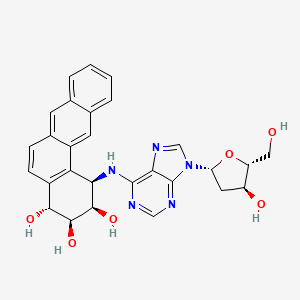
Adenosine, 2'-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))- is a complex organic compound with a unique structure that combines elements of adenosine and a tetrahydroxybenz(a)anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves multiple steps, starting with the preparation of the tetrahydroxybenz(a)anthracene moiety. This can be achieved through a series of hydroxylation reactions on benz(a)anthracene. The next step involves the coupling of this moiety with 2’-deoxyadenosine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the hydroxylation steps and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydroxybenz(a)anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives. Substitution reactions can result in a variety of functionalized compounds with altered chemical and biological properties.
Scientific Research Applications
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation and other modifications on the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the tetrahydroxybenz(a)anthracene moiety may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2’-Deoxyadenosine: A component of DNA with similar structural features.
Benz(a)anthracene: A polycyclic aromatic hydrocarbon with potential carcinogenic properties.
Uniqueness
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- is unique due to its combination of adenosine and tetrahydroxybenz(a)anthracene moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
130195-36-7 |
|---|---|
Molecular Formula |
C28H27N5O6 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(1R,2R,3S,4R)-1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C28H27N5O6/c34-10-19-18(35)9-20(39-19)33-12-31-23-27(29-11-30-28(23)33)32-22-21-16(24(36)26(38)25(22)37)6-5-15-7-13-3-1-2-4-14(13)8-17(15)21/h1-8,11-12,18-20,22,24-26,34-38H,9-10H2,(H,29,30,32)/t18-,19+,20+,22+,24+,25+,26-/m0/s1 |
InChI Key |
FPWMJTSJTLVDAW-VIJXYGLPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N[C@H]4[C@H]([C@H]([C@@H](C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4C(C(C(C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



